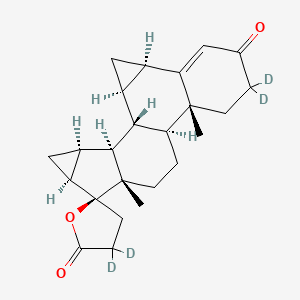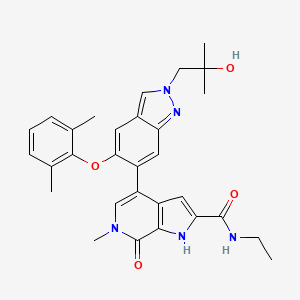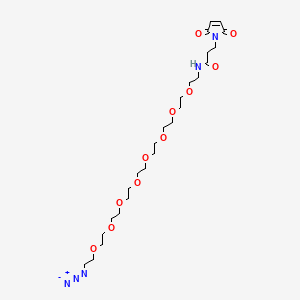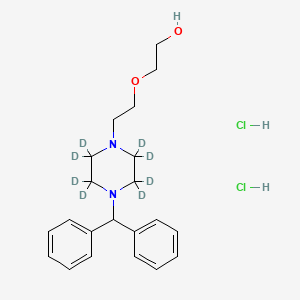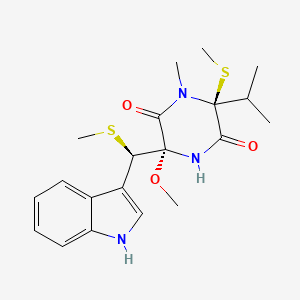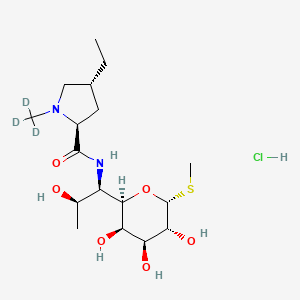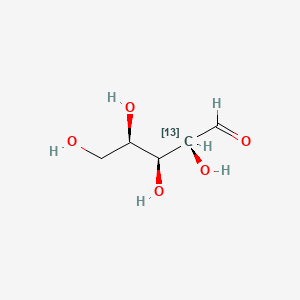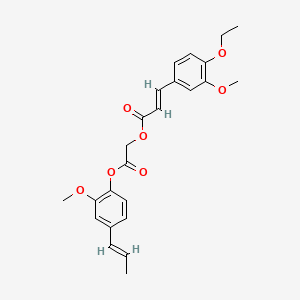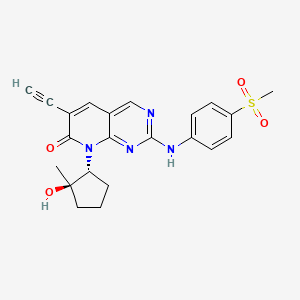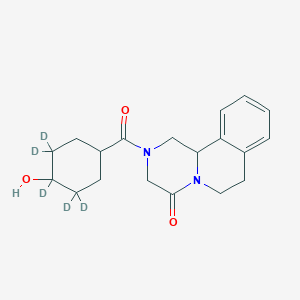
trans-Hydroxy Praziquantel-d5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
trans-Hydroxy Praziquantel-d5: is a deuterium-labeled derivative of trans-Hydroxy Praziquantel. It is a stable isotope-labeled compound used primarily in scientific research. The molecular formula of this compound is C19H19D5N2O3, and it has a molecular weight of 333.44 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of trans-Hydroxy Praziquantel-d5 involves the incorporation of deuterium atoms into the trans-Hydroxy Praziquantel molecule. This process typically includes the use of deuterated reagents and solvents. The specific synthetic route may vary, but it generally involves the following steps:
Deuteration of Precursors: The starting materials are subjected to deuteration using deuterated reagents such as deuterium gas (D2) or deuterated solvents like deuterated chloroform (CDCl3).
Cyclization and Functionalization: The deuterated intermediates undergo cyclization and functionalization reactions to form the final this compound compound. .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Deuteration: Large quantities of starting materials are deuterated using industrial-scale deuteration equipment.
Purification and Isolation: The deuterated intermediates are purified and isolated using techniques such as chromatography and crystallization.
Quality Control: The final product undergoes rigorous quality control to ensure the correct incorporation of deuterium atoms and the desired purity levels
Analyse Des Réactions Chimiques
Types of Reactions: trans-Hydroxy Praziquantel-d5 undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to form alcohols or amines.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or alkyl groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and alkyl halides are employed for substitution reactions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones or aldehydes, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
trans-Hydroxy Praziquantel-d5 has a wide range of scientific research applications, including:
Chemistry: Used as a stable isotope-labeled compound for studying reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace the incorporation and distribution of deuterium-labeled compounds in biological systems.
Medicine: Utilized in pharmacokinetic and pharmacodynamic studies to understand the metabolism and action of drugs.
Industry: Applied in the development of new drugs and therapeutic agents, as well as in quality control and analytical testing
Mécanisme D'action
The mechanism of action of trans-Hydroxy Praziquantel-d5 is similar to that of Praziquantel. It primarily targets the β subunits of voltage-gated calcium channels in parasitic worms, leading to an influx of calcium ions and subsequent muscle contraction and paralysis of the parasites. This action disrupts the parasite’s ability to maintain its position in the host, leading to its elimination .
Comparaison Avec Des Composés Similaires
Praziquantel: The parent compound, used as an anthelmintic medication.
cis-Hydroxy Praziquantel: Another hydroxylated derivative of Praziquantel.
Deuterated Praziquantel: A deuterium-labeled version of Praziquantel without the hydroxyl group
Uniqueness: trans-Hydroxy Praziquantel-d5 is unique due to its specific deuterium labeling, which provides distinct advantages in scientific research. The incorporation of deuterium atoms enhances the compound’s stability and allows for precise tracing in metabolic studies. Additionally, the hydroxyl group provides a functional handle for further chemical modifications .
Propriétés
Formule moléculaire |
C19H24N2O3 |
|---|---|
Poids moléculaire |
333.4 g/mol |
Nom IUPAC |
2-(3,3,4,5,5-pentadeuterio-4-hydroxycyclohexanecarbonyl)-3,6,7,11b-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4-one |
InChI |
InChI=1S/C19H24N2O3/c22-15-7-5-14(6-8-15)19(24)20-11-17-16-4-2-1-3-13(16)9-10-21(17)18(23)12-20/h1-4,14-15,17,22H,5-12H2/i7D2,8D2,15D |
Clé InChI |
OKTGUGBZQBTMHZ-YNUDWXFUSA-N |
SMILES isomérique |
[2H]C1(CC(CC(C1([2H])O)([2H])[2H])C(=O)N2CC3C4=CC=CC=C4CCN3C(=O)C2)[2H] |
SMILES canonique |
C1CC(CCC1C(=O)N2CC3C4=CC=CC=C4CCN3C(=O)C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


